"2-chloro-N-(pyridin-4-yl)benzamide chemical properties"
"2-chloro-N-(pyridin-4-yl)benzamide chemical properties"
An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(pyridin-4-yl)benzamide
Introduction
2-chloro-N-(pyridin-4-yl)benzamide is a heterocyclic organic compound that belongs to the N-arylbenzamide class. Its structure is characterized by a 2-chlorobenzoyl group linked to the nitrogen atom of a 4-aminopyridine moiety via an amide bond. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science. The benzamide scaffold is a privileged structure found in numerous pharmacologically active compounds, while the pyridine ring is a key component in many pharmaceuticals due to its ability to participate in hydrogen bonding and its overall electronic properties.[1][2]
The presence of a chlorine atom at the ortho-position of the benzoyl ring and the specific linkage to the 4-position of the pyridine ring create a unique steric and electronic profile that can influence molecular conformation, receptor binding, and metabolic stability. This guide provides a comprehensive technical overview of the known and predicted chemical properties of 2-chloro-N-(pyridin-4-yl)benzamide, its synthesis, characterization, and the scientific rationale for its potential applications, serving as a foundational resource for professionals in drug discovery and chemical research.
Physicochemical and Computed Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. For 2-chloro-N-(pyridin-4-yl)benzamide, a combination of experimental data from related isomers and high-quality computational predictions provides a detailed physicochemical profile.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClN₂O | PubChemLite[3] |
| Molecular Weight | 232.66 g/mol | PubChem[4] |
| Monoisotopic Mass | 232.04034 Da | PubChemLite[3] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Data not available | N/A |
| Solubility (Isomer) | >34.9 µg/mL at pH 7.4 (for 3-pyridyl isomer) | PubChem[4] |
| XLogP (Predicted) | 1.4 | PubChemLite[3] |
| Hydrogen Bond Donors | 1 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
The predicted XLogP value of 1.4 suggests that the compound has moderate lipophilicity, a key parameter for oral bioavailability and cell membrane permeability.[3][5] The solubility of the 3-pyridyl isomer indicates that the title compound is likely to have limited but measurable aqueous solubility.[4]
Synthesis and Purification
The most direct and widely adopted method for synthesizing N-arylbenzamides is through the nucleophilic acyl substitution reaction between a carboxylic acid derivative and an amine.
Synthetic Rationale
The synthesis of 2-chloro-N-(pyridin-4-yl)benzamide is efficiently achieved by the acylation of 4-aminopyridine with 2-chlorobenzoyl chloride. The reaction mechanism hinges on the nucleophilic attack of the exocyclic amino group of 4-aminopyridine on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. A critical consideration in this synthesis is the hydrochloric acid (HCl) generated as a byproduct.[6] This acid can protonate the basic nitrogen of the starting 4-aminopyridine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic tertiary amine base, such as triethylamine or pyridine, is incorporated to act as an acid scavenger.[6][7] The reaction is typically initiated at a low temperature (0–5 °C) to control the initial exothermic release of heat before being allowed to proceed to completion at room temperature.[6]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous N-pyridinyl amides.[7]
Materials:
-
4-Aminopyridine
-
2-Chlorobenzoyl chloride
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol or acetonitrile for recrystallization
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel under an inert nitrogen atmosphere, dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Slowly add a solution of 2-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 4-aminopyridine is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent such as ethanol or acetonitrile to obtain pure 2-chloro-N-(pyridin-4-yl)benzamide.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-chloro-N-(pyridin-4-yl)benzamide.
Troubleshooting Potential Side Reactions
A well-controlled synthesis is essential for achieving high yield and purity. Several side reactions can occur if conditions are not optimized.
-
Protonation of Starting Material: As mentioned, HCl byproduct can protonate and deactivate the 4-aminopyridine. This is the primary reason for including a base like triethylamine.[6]
-
Hydrolysis of Acid Chloride: 2-chlorobenzoyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the solvent or glassware. This consumes the reagent and forms 2-chlorobenzoic acid, which can complicate purification. Using anhydrous solvents and flame-dried glassware is crucial.
-
Diacylation: Although less common for amides compared to amines, a strong base could potentially deprotonate the newly formed amide product, making it nucleophilic enough to react with a second molecule of 2-chlorobenzoyl chloride. This is minimized by using a mild base like triethylamine and avoiding a large excess of the acid chloride.[6]
Caption: Logical relationships between reaction conditions and potential byproducts.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the unambiguous confirmation of the chemical structure and assessment of purity for the synthesized compound. While specific experimental spectra for the title compound are not widely published, its characteristic spectral features can be reliably predicted based on its functional groups and data from close analogs.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Table of Predicted m/z Values for Common Adducts: [3]
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₂H₁₀ClN₂O]⁺ | 233.04762 |
| [M+Na]⁺ | [C₁₂H₉ClN₂NaO]⁺ | 255.02956 |
| [M+K]⁺ | [C₁₂H₉ClKN₂O]⁺ | 271.00350 |
| [M-H]⁻ | [C₁₂H₈ClN₂O]⁻ | 231.03306 |
The isotopic pattern of the molecular ion would also be characteristic, showing a prominent M+2 peak approximately one-third the intensity of the M peak, which is indicative of the presence of a single chlorine atom.
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the key functional groups within the molecule.
Predicted Characteristic IR Absorption Bands:
-
~3350 cm⁻¹ (N-H stretch): A sharp to medium peak corresponding to the stretching vibration of the amide N-H bond.[8]
-
~3100-3000 cm⁻¹ (C-H stretch, aromatic): Multiple weak to medium sharp peaks from the C-H bonds on the two aromatic rings.[8]
-
~1680 cm⁻¹ (C=O stretch, Amide I): A strong, sharp peak characteristic of the carbonyl group in a secondary amide.[8]
-
~1590, 1530, 1480 cm⁻¹ (C=C/C=N stretch): Multiple peaks of varying intensity from the stretching vibrations within the phenyl and pyridinyl rings.
-
~750 cm⁻¹ (C-Cl stretch): A medium to strong peak in the fingerprint region corresponding to the carbon-chlorine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The spectrum would show a complex multiplet region between ~7.0 and 8.5 ppm for the aromatic protons on both the 2-chlorophenyl and 4-pyridinyl rings. A downfield, broad singlet corresponding to the amide N-H proton would be expected (>9.0 ppm), which would be exchangeable with D₂O. The protons on the pyridine ring adjacent to the nitrogen will be the most deshielded.
-
¹³C NMR: The spectrum would display 12 distinct signals. The carbonyl carbon would appear significantly downfield (~165 ppm). The remaining 11 signals in the aromatic region (~110-155 ppm) would correspond to the carbons of the two rings, including those bonded to chlorine and nitrogen.
Reactivity and Potential Applications
The chemical reactivity and biological potential of 2-chloro-N-(pyridin-4-yl)benzamide are derived from its constituent functional groups and overall structure.
Chemical Reactivity
The compound's reactivity is centered on three main features:
-
Amide Bond: The amide linkage is generally stable and resistant to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic conditions with heating.
-
Pyridine Nitrogen: The nitrogen atom of the pyridine ring is basic and can be readily protonated by acids to form a pyridinium salt. It can also act as a nucleophile in reactions like N-alkylation.
-
Aromatic Rings: The chlorophenyl and pyridinyl rings can undergo electrophilic aromatic substitution, although the chloro group is deactivating and the pyridine ring is generally electron-deficient and less susceptible to electrophilic attack. The chlorine atom itself is relatively unreactive towards nucleophilic aromatic substitution, requiring harsh conditions to be displaced.
The electron-withdrawing nature of the pyridin-4-yl group can influence the electronic density of the amide bond, potentially affecting its rotational barrier and hydrogen bonding capability.[9]
Biological and Pharmacological Context
While specific biological data for 2-chloro-N-(pyridin-4-yl)benzamide is limited, the N-pyridinylbenzamide scaffold is a cornerstone in modern drug discovery.[1] Derivatives have been investigated for a wide array of therapeutic applications, providing a strong rationale for the study of this specific compound.
-
Enzyme Inhibition: N-pyridinylbenzamide derivatives have been identified as potent inhibitors of various kinases, which are critical targets in oncology. For example, related structures have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), the c-Met proto-oncogene, and in the PI3K/mTOR signaling pathway, all of which are often dysregulated in cancer.[1]
-
Antimicrobial Activity: Benzamide derivatives are known to possess significant antibacterial and antifungal properties.[2][10] The mechanism often involves the inhibition of essential microbial enzymes.
-
Larvicidal and Fungicidal Activity: More complex benzamides containing pyridine-linked heterocycles have demonstrated potent larvicidal activity against mosquito larvae and broad-spectrum fungicidal activity.[11]
The specific combination of the 2-chloro substituent and the 4-pyridyl moiety in the title compound could confer unique selectivity and potency against such biological targets.
Hypothetical Kinase Inhibition Pathway
Based on the known activity of related compounds, 2-chloro-N-(pyridin-4-yl)benzamide could function as a Type I kinase inhibitor, competing with ATP for binding in the enzyme's active site.
Caption: Hypothetical mechanism of kinase inhibition by competitive ATP binding.
Conclusion
2-chloro-N-(pyridin-4-yl)benzamide is a well-defined chemical entity with a suite of predictable physicochemical and spectroscopic properties. Its synthesis is straightforward, relying on robust and well-understood organic chemistry principles. While direct experimental data on its biological activity remains to be broadly published, the extensive research into the N-pyridinylbenzamide scaffold strongly suggests its potential as a valuable building block for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide serves as a technical foundation for researchers looking to synthesize, characterize, and explore the applications of this promising compound.
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- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-chloro-N-(pyridin-4-yl)acetamide and Other Chloroacetamides.
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